1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an aldehyde group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Triazoles
are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for new drugs .
Aldehydes
are organic compounds that contain a carbonyl group (C=O) bonded to a hydrogen atom. They are often reactive and can undergo a variety of chemical reactions, including oxidation and reduction .
The specific actions of “1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its interactions with biological targets, which could be proteins, enzymes, or other molecules in the body. These interactions could lead to changes in biochemical pathways and cellular processes, resulting in therapeutic effects or side effects .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .
The environmental factors that could influence the action of “this compound” include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3-ethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Formylation: The resulting triazole compound is then subjected to formylation using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of an ethyl group.
1-(3-phenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but without any substituent on the phenyl ring.
Uniqueness
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more likely to interact with hydrophobic regions of biological targets. This can enhance its potency and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(3-ethylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-9-4-3-5-11(6-9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILUPWBLDPFKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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